6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a bicyclic thienopyridine core fused with a tetrahydrothieno ring system. Key structural features include:
- Isopropyl group at position 6, contributing to lipophilicity and steric bulk.
- Carboxamide at position 3, critical for solubility and bioactivity.
- Hydrochloride salt, improving aqueous solubility for pharmaceutical applications.
This compound is hypothesized to modulate adenosine A1 receptors or related targets based on structural similarities to thiophene derivatives with known allosteric activity .
Properties
IUPAC Name |
2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-15(2)27-12-10-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-6-8-18(9-7-17)34(31,32)28-11-4-5-16(3)13-28;/h6-9,15-16H,4-5,10-14H2,1-3H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVUDMQJKKWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic molecule of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C24H33ClN4O4S2
- Molecular Weight : 541.1 g/mol
- CAS Number : 1215481-87-0
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a sulfonamide group and a piperidine moiety suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds containing the thieno[2,3-c]pyridine nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
Antitumor Properties
The compound's structural components suggest potential antitumor activity. A review highlighted that several tetrahydrothieno pyridine derivatives demonstrated cytotoxic effects against human tumor cell lines . Notably, compounds similar to the one have been evaluated for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The piperidine moiety can potentially bind to neurotransmitter receptors, influencing physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s core structure and substituents align with bioactive thiophene and thienopyridine derivatives. Below is a comparative analysis with structurally related compounds:
Key Findings
Bicyclic systems may reduce metabolic degradation, as seen in other thienopyridine-based drugs .
Substituent Effects: Sulfonamide vs. Benzoyl: The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to PD 81,723’s benzoyl group, possibly improving receptor affinity . 3-Methylpiperidine: This substituent mimics the 3-(trifluoromethyl)phenyl group in PD 81,723, which is critical for adenosine A1 allosteric enhancement .
Bioactivity and Solubility Trade-offs :
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, sulfonylation of the benzamido group, and final amidation. For example:
Core Formation : Cyclization of substituted thiophene and pyridine precursors to form the tetrahydrothieno[2,3-c]pyridine scaffold .
Sulfonylation : Introduction of the 3-methylpiperidin-1-yl sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions .
Amidation : Coupling the intermediate with isopropyl and carboxamide groups using carbodiimide-based reagents .
Key considerations: Anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., DMAP) are critical for high yields .
Q. Which characterization techniques are essential for confirming structure and purity?
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H/13C NMR | Confirm molecular structure | Peaks for piperidinyl protons (δ 1.2–3.5 ppm), thieno-pyridine aromatic signals (δ 6.5–8.0 ppm) . |
| HPLC | Assess purity | >98% purity with C18 columns, acetonitrile/water gradient . |
| HRMS | Verify molecular weight | Exact mass match within 5 ppm error . |
| XRD | Determine crystalline structure | Applicable if single crystals are obtained . |
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Protect from moisture and light at -20°C in sealed, argon-flushed vials .
- Stability Tests : Monitor via HPLC every 6 months; degradation >5% indicates batch replacement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for sulfonylation efficiency .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalyst Optimization : Use 10 mol% DMAP for amidation steps to enhance coupling rates .
- Yield Data : Pilot studies report 65–75% yield; scale-up may require continuous flow reactors .
Q. What computational approaches predict the compound’s biological activity?
- Quantum Chemical Calculations : Use DFT to model interactions with biological targets (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate binding stability in receptor active sites over 100 ns trajectories .
- SAR Analysis : Compare with analogs (e.g., methyl vs. benzyl substitutions) to identify critical functional groups .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Validate protocols (e.g., IC50 measurements) using positive controls (e.g., staurosporine for kinase inhibition) .
- Purity Reassessment : Contaminants >2% (e.g., unreacted precursors) may skew activity; re-test via HPLC-MS .
- Structural Confirmation : Ensure no batch-to-batch stereochemical variations via XRD or NOESY .
Q. What in vitro assays are suitable for studying its mechanism of action?
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-h exposure .
- Cytotoxicity : MTT assays in cancer lines (e.g., HCT-116, MCF-7) with EC50 dose-response curves .
Q. How can hygroscopicity challenges be addressed during formulation?
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- Co-Crystallization : Explore co-crystals with succinic acid to reduce moisture absorption .
Q. What strategies validate target engagement in biological systems?
- Pull-Down Assays : Use biotinylated probes and streptavidin beads to isolate target proteins .
- CETSA : Cellular Thermal Shift Assay to confirm thermal stabilization of targets post-treatment .
Q. How are ADME properties evaluated preclinically?
| Property | Method |
|---|---|
| Absorption | Caco-2 cell permeability assay . |
| Metabolism | Liver microsome stability (human/rat) with LC-MS metabolite profiling . |
| Toxicity | Ames test for mutagenicity; hERG assay for cardiotoxicity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
